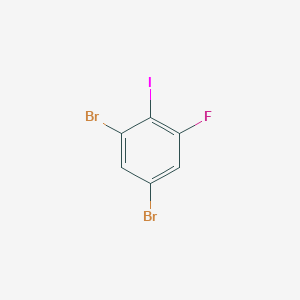

1,5-Dibromo-3-fluoro-2-iodobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1,5-Dibromo-3-fluoro-2-iodobenzene” is a chemical compound with the CAS Number: 202982-76-1 . It has a molecular weight of 379.79 . The IUPAC name for this compound is 1,5-dibromo-3-fluoro-2-iodobenzene .

Molecular Structure Analysis

The InChI code for “1,5-Dibromo-3-fluoro-2-iodobenzene” is 1S/C6H2Br2FI/c7-3-1-4(8)6(10)5(9)2-3/h1-2H . This indicates that the compound consists of a benzene ring with bromine atoms at the 1 and 5 positions, a fluorine atom at the 3 position, and an iodine atom at the 2 position.Physical And Chemical Properties Analysis

“1,5-Dibromo-3-fluoro-2-iodobenzene” is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique

Synthesis of Derivatives

1,5-Dibromo-3-fluoro-2-iodobenzene serves as a precursor in the synthesis of various organic compounds. This compound is used in sequences involving regioselective bromination, ortho-metalation, and halogen/metal permutations, leading to the creation of valuable derivatives for further chemical reactions (Diemer, Leroux, & Colobert, 2011).

Halogen Scrambling and Buttressing Effects

In organic chemistry, the behavior of compounds like 1,5-Dibromo-3-fluoro-2-iodobenzene under certain conditions can demonstrate halogen scrambling and buttressing effects. These phenomena are important in understanding the reactivity and stability of organometallic intermediates in chemical synthesis (Mongin, Marzi, & Schlosser, 2001).

Spectroscopic Analysis

Spectroscopic techniques like FTIR and Raman have been utilized to investigate the vibrational properties of compounds related to 1,5-Dibromo-3-fluoro-2-iodobenzene. These studies provide insights into the molecular structure and dynamics of such compounds (Ilango, Arivazhagan, Prince, & Balachandranb, 2008).

Crystal Structure Prediction

Crystal structure prediction is another area of interest. Theoretical studies using first principles have been conducted to predict the crystal structure of molecules related to 1,5-Dibromo-3-fluoro-2-iodobenzene, contributing to our understanding of molecular interactions and structure formation (Misquitta, Welch, Stone, & Price, 2008).

Kinetic Studies in Surface Chemistry

1,5-Dibromo-3-fluoro-2-iodobenzene and related compounds have been used in kinetic studies, particularly in surface chemistry. These studies explore the nature of chemical reactions, such as phenyl coupling, on surfaces like Cu(111) and the effects of different substituents on these processes (Meyers & Gellman, 1995).

Hyperbranched Poly(arylene ether)s Synthesis

In polymer chemistry, derivatives of 1,5-Dibromo-3-fluoro-2-iodobenzene are used to synthesize hyperbranched poly(arylene ether)s. These materials have applications in various fields due to their unique properties and high molecular weight (Banerjee, Komber, Häussler, & Voit, 2009).

Trans-metalation in Palladium-Catalyzed Borylation

Research has explored the role of 1,5-Dibromo-3-fluoro-2-iodobenzene in the trans-metalation process in palladium-catalyzed borylation reactions. Such studies are crucial for understanding and improving catalytic processes in organic synthesis (Sumimoto, Iwane, Takahama, & Sakaki, 2004).

Chemical Modification of Erythrocyte Membranes

In biochemistry, compounds like 1,5-Dibromo-3-fluoro-2-iodobenzene have been used to study the chemical modification of erythrocyte membranes. Such research helps in understanding cell membrane dynamics and properties (Berg, Diamond, & Marfey, 1965).

Organometallic Chemistry and Solvent Properties

Partially fluorinated benzenes, similar to 1,5-Dibromo-3-fluoro-2-iodobenzene, are increasingly recognized for their use in organometallic chemistry and as solvents in transition-metal-based catalysis (Pike, Crimmin, & Chaplin, 2017).

Photodissociation Dynamics in UV Photolysis

Studies on the photodissociation dynamics of halogenated benzenes, related to 1,5-Dibromo-3-fluoro-2-iodobenzene, provide insights into the photochemical behavior of these molecules under UV light, which is essential for understanding chemical reactions triggered by light exposure (Murdock, Crow, Ritchie, & Ashfold, 2012).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements associated with the compound include H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary statements include P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so.

Propriétés

IUPAC Name |

1,5-dibromo-3-fluoro-2-iodobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2FI/c7-3-1-4(8)6(10)5(9)2-3/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWURVCDCHYBPGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)I)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2FI |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Dibromo-3-fluoro-2-iodobenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-(2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2458940.png)

![Methyl 5-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2458944.png)

![Piperidin-1-yl-[4-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]morpholin-2-yl]methanone](/img/structure/B2458946.png)

![5'-Chloro-2'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B2458947.png)

![Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate](/img/structure/B2458948.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(1-phenyl-1H-pyrazol-3-yl)amino]acetamide](/img/structure/B2458950.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2458952.png)